PPARα/γ agonist 1 Exhibits Balanced Dual Partial Agonism with Nanomolar Potency on Both PPARα and PPARγ
PPARα/γ agonist 1 (compound 5b) activates both PPARα and PPARγ in a balanced manner, with EC₅₀ values of 28 nM and 69 nM, respectively . This contrasts with PPARα/δ agonist 1, which exhibits a marked selectivity gap—EC₅₀ values of 7.0 nM (PPARα), 8.4 nM (PPARδ), and 1316.1 nM (PPARγ)—rendering it a PPARα/δ-selective tool with minimal γ-activity . The dual α/γ profile of compound 5b is critical for studies requiring simultaneous engagement of both metabolic pathways.
| Evidence Dimension | Receptor activation potency (EC₅₀) |
|---|---|
| Target Compound Data | PPARα: 28 nM; PPARγ: 69 nM |
| Comparator Or Baseline | PPARα/δ agonist 1: PPARα = 7.0 nM, PPARδ = 8.4 nM, PPARγ = 1316.1 nM |
| Quantified Difference | Compound 5b activates PPARγ with 19-fold higher potency (69 nM vs 1316 nM); PPARα/δ agonist 1 exhibits negligible PPARγ activity |
| Conditions | Cell-based transactivation assays using human PPAR receptors |
Why This Matters
Procurement decisions for PPAR pathway studies require precise receptor selectivity—substituting a PPARα/δ agonist for a PPARα/γ agonist introduces a qualitatively different pharmacology and fails to engage PPARγ-dependent gene programs.
